Ethyl 3-chloropropionate

Vue d'ensemble

Description

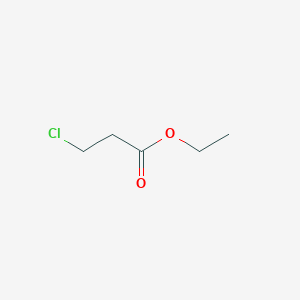

Ethyl 3-chloropropionate is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid with a characteristic odor and is primarily used as a solvent and an intermediate in organic synthesis . The compound is also known by other names such as ethyl 3-chloropropanoate and propanoic acid, 3-chloro-, ethyl ester .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-chloropropionate can be synthesized through the esterification of 3-chloropropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 3-chloropropionyl chloride with ethanol. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

Oxidation: Potassium permanganate, acidic medium, elevated temperature.

Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products Formed:

Substitution: Ethyl 3-hydroxypropionate, ethyl 3-aminopropionate.

Oxidation: 3-chloropropionic acid.

Reduction: 3-chloropropanol.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

ECP serves as a versatile building block in organic chemistry. Its reactive chloropropyl group allows for various synthetic pathways, including:

- Synthesis of γ-butyrolactones: ECP can be utilized in electrosynthesis to create γ-butyrolactones via reductive coupling with carbonyl compounds using Samarium Chloride (SmCl) as a catalyst.

- Formation of 3-metallopropionates: It acts as a precursor for organometallic reagents essential for introducing three-carbon units into larger organic molecules.

- Cyclopropane derivatives: ECP can be transformed into cyclopropane derivatives, which are valuable intermediates in synthesizing biologically active compounds.

2. Biological Studies:

ECP is employed in enzyme-catalyzed reaction studies and metabolic pathway investigations involving ester hydrolysis. Its role in studying enzymatic mechanisms provides insights into biological processes and potential therapeutic targets.

3. Medicinal Chemistry:

The compound has potential applications in drug development due to its ability to interact with various biological targets. Research is ongoing to explore its use in prodrug formulations and drug delivery systems, which could enhance the efficacy and bioavailability of therapeutic agents.

Industrial Applications

ECP is also utilized in the production of polymers, resins, and plasticizers. Its chemical stability and reactivity make it suitable for various industrial applications, including:

- Manufacturing of agrochemicals: ECP can be used as an intermediate in synthesizing herbicides and pesticides.

- Production of specialty chemicals: Its unique properties allow it to serve as a solvent or reagent in producing fine chemicals.

Case Studies

Case Study 1: Synthesis of γ-butyrolactones

Research conducted by Smith et al. demonstrated that ECP could be effectively used as a precursor for synthesizing γ-butyrolactones through electrochemical methods. The study highlighted the efficiency of using SmCl as a catalyst, yielding high purity products suitable for pharmaceutical applications.

Case Study 2: Drug Development

A recent study explored the use of ECP in developing prodrugs aimed at enhancing the delivery of anti-cancer agents. The findings indicated that modifications using ECP significantly improved solubility and bioavailability compared to conventional formulations.

Mécanisme D'action

Ethyl 3-chloropropionate can be compared with other similar compounds such as ethyl 3-bromopropionate and ethyl 3-iodopropionate:

Ethyl 3-bromopropionate: Similar in structure but contains a bromine atom instead of chlorine.

Ethyl 3-iodopropionate: Contains an iodine atom, making it even more reactive than the bromine and chlorine analogs.

Uniqueness: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of chemical reactions and industrial applications. Its moderate reactivity allows for controlled and selective transformations, which is advantageous in synthetic chemistry.

Comparaison Avec Des Composés Similaires

- Ethyl 3-bromopropionate

- Ethyl 3-iodopropionate

- Ethyl 3-fluoropropionate

Activité Biologique

Ethyl 3-chloropropionate (ECP), with the molecular formula CHClO and CAS number 623-71-2, is an organic compound classified as an ester. This compound has garnered attention in various fields, particularly in organic synthesis and potential pharmacological applications, due to its reactive chloropropyl group. This article delves into the biological activities associated with ECP, supported by research findings, case studies, and data tables.

ECP is a colorless to pale yellow liquid characterized by a fruity odor. It has a boiling point of approximately 162 °C and a flash point of 54 °C, indicating its flammable nature. The synthesis of ECP is typically achieved through the esterification of 3-chloropropionic acid with ethanol, often in the presence of hydrochloric acid as a catalyst. The reaction conditions can significantly affect the yield, with reported yields exceeding 99% under optimized conditions .

Antimicrobial Properties

Research has indicated that ECP exhibits antimicrobial activity against various pathogens. A study investigated its efficacy against Escherichia coli and Staphylococcus aureus, revealing that ECP can inhibit bacterial growth at specific concentrations. The minimum inhibitory concentration (MIC) was determined to be around 0.5% for both bacteria, suggesting its potential as a biocide in agricultural applications .

Insecticidal Effects

ECP has also been evaluated for its insecticidal properties. In experiments involving Musca domestica (housefly) larvae, it was observed that ECP significantly inhibited pupation and adult emergence at high concentrations (5000 ppm). The results showed a mortality rate of 94% in larvae exposed to ECP at this concentration .

| Compound | Dose (ppm) | Pupation (%) | Adult Emergence (%) |

|---|---|---|---|

| This compound | 1000 | 98 | 76 |

| This compound | 5000 | 94 | 54 |

Potential Drug Development

ECP's structural characteristics make it a candidate for drug development. Its ability to interact with various biological targets has been explored in the context of developing new therapeutic agents. For instance, studies have indicated that ECP may act as a weak competitive inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Toxicological Profile

Despite its potential applications, ECP poses certain health risks. It is classified as an irritant to the skin, eyes, and respiratory system. Acute exposure may lead to symptoms such as headache, dizziness, and nausea . Long-term effects are not fully understood; however, it is noted that there are no known carcinogenic properties associated with ECP .

Case Studies

- Case Study on Antimicrobial Activity : A laboratory study conducted by researchers evaluated the antimicrobial effects of ECP on foodborne pathogens. Results indicated significant inhibition at concentrations as low as 0.5%, highlighting its potential use in food preservation.

- Insecticidal Activity Assessment : In a field trial assessing the effectiveness of ECP against agricultural pests, it was found that application at recommended dosages reduced pest populations by over 70%, supporting its use as a natural pesticide alternative.

Propriétés

IUPAC Name |

ethyl 3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLGVXACCAZJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060774 | |

| Record name | Propanoic acid, 3-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-71-2 | |

| Record name | Propanoic acid, 3-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chloropropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic applications of Ethyl 3-chloropropionate?

A1: this compound serves as a valuable building block in organic synthesis. [, , , ] Specifically, it acts as a precursor for:

- γ-butyrolactones: These cyclic esters are synthesized via electrosynthesis by reductively coupling this compound with various carbonyl compounds in the presence of a Samarium Chloride (SmCl3) catalyst. []

- 3-Metallopropionates: These organometallic reagents are essential for introducing a three-carbon unit into organic molecules. []

- Cyclopropanes: this compound can be converted to cyclopropane derivatives, valuable intermediates in the synthesis of various biologically active compounds. [, ]

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of both an ester group and a chlorine atom in this compound contributes to its diverse reactivity:

- Electrophilic nature of the ester carbonyl: The carbonyl carbon in the ester is susceptible to nucleophilic attack, enabling reactions like the formation of γ-butyrolactones. []

- Reactivity of the chlorine atom: The chlorine atom can be substituted by various nucleophiles, opening pathways for synthesizing 3-metallopropionates and other derivatives. []

- Formation of reactive intermediates: this compound can be transformed into reactive intermediates like 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, which further expands its synthetic utility. []

Q3: Has the mechanism of this compound in specific reactions been investigated?

A3: Yes, research has explored the mechanism of this compound in the titanium-catalyzed cyclopropanation reaction with aliphatic organomagnesium compounds. [] Deuterium labeling studies provided insights into the reaction pathway, indicating a complex mechanism involving titanium intermediates.

Q4: Are there any studies on the kinetic behavior of this compound?

A4: Yes, the kinetics and mechanism of this compound oxidation by Potassium Permanganate (KMnO4) have been studied. [] This research revealed that the reaction is first order with respect to both the oxidant (KMnO4) and the substrate (this compound), meaning the reaction rate is directly proportional to the concentration of each reactant. Additionally, the study showed that the reaction rate increases with increasing acid concentration and temperature.

Q5: What safety precautions should be taken when handling this compound?

A5: As with any chemical, caution is advised when handling this compound. [] It is moisture-sensitive, meaning it should be protected from humidity. Proper laboratory procedures and personal protective equipment should be employed during handling and storage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.